molecular formula C12H9NO2 B162062 2-(Pyridin-3-yl)benzoic acid CAS No. 134363-45-4

2-(Pyridin-3-yl)benzoic acid

Cat. No. B162062
M. Wt: 199.2 g/mol
InChI Key: DRGNPLUCFXKUAL-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)benzoic acid is a chemical compound with the CAS Number: 134363-45-4 . Its IUPAC name is 2-(3-pyridinyl)benzoic acid . The molecular weight of this compound is 199.21 .


Molecular Structure Analysis

The molecular formula of 2-(Pyridin-3-yl)benzoic acid is C12H9NO2 . The InChI code is 1S/C12H9NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,(H,14,15) . The InChI key is DRGNPLUCFXKUAL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The specific chemical reactions involving 2-(Pyridin-3-yl)benzoic acid are not explicitly mentioned in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Pyridin-3-yl)benzoic acid include a molecular weight of 199.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 2 . The exact mass and monoisotopic mass are both 199.063328530 g/mol . The topological polar surface area is 50.2 Ų .

Scientific Research Applications

Impact on Electronic Systems of Biologically Important Ligands

Influence of Metals on Electronic Systems : The interaction of 2-(Pyridin-3-yl)benzoic acid with metals significantly impacts the electronic systems of biologically important ligands. This interaction influences the perturbation of the electronic system of molecules such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids. The correlation between the perturbation of the electronic system of ligands and the position of metals in the periodic table provides insights into the reactivity and stability of complex compounds formed with these ligands, highlighting the medicinal and biological significance of these interactions (Lewandowski, Kalinowska & Lewandowska, 2005).

Medicinal and Chemosensing Applications

Role in Medicinal and Analytical Chemistry : Pyridine derivatives, including 2-(Pyridin-3-yl)benzoic acid, play an essential role in medicinal chemistry due to their wide range of biological activities. These compounds are known for their antibacterial, antifungal, and anticancer properties. Additionally, pyridine derivatives demonstrate a high affinity for various ions and neutral species, making them effective chemosensors for determining different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Safety And Hazards

The safety information for 2-(Pyridin-3-yl)benzoic acid includes hazard statements H302, H312, H315, H319, H332, H335, and precautionary statements P261, P280 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The future directions for the research and application of 2-(Pyridin-3-yl)benzoic acid are not explicitly mentioned in the retrieved sources .

properties

IUPAC Name

2-pyridin-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGNPLUCFXKUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375187
Record name 2-(Pyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)benzoic acid

CAS RN

134363-45-4
Record name 2-(Pyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Pyridin-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
D Tilly, AS Castanet, J Mortier - Tetrahedron letters, 2006 - Elsevier
On the mechanism of the metalation of 2-(pyridin-3-yl)benzoic acid derivatives - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 20 www.sciencedirect.com
SA Bolton, JC Sutton, R Anumula, GS Bisacchi… - Bioorganic & medicinal …, 2013 - Elsevier
In this Letter, we describe the synthesis of several nonamidine analogs of biaryl acid factor VIIa inhibitor 1 containing weakly basic or nonbasic P1 groups. 2-Aminoisoquinoline was …
Number of citations: 16 www.sciencedirect.com
D Tilly, J Magolan, J Mortier - Chemistry–A European Journal, 2012 - Wiley Online Library
Directed remote aromatic metalations are useful synthetic transformations allowing for rapid regioselective access to elaborate highly substituted carbocyclic aromatic and …
B Zhang, L Liao, F Wu, F Zhang, Z Sun, H Chen… - Bioorganic & Medicinal …, 2020 - Elsevier
SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase, is reported to catalyze the methylation of lysine residues on histone and non-histone proteins. As a …
Number of citations: 5 www.sciencedirect.com
JS Valastyan, MR Tota, IR Taylor… - ACS chemical …, 2019 - ACS Publications
Pseudomonas aeruginosa is a leading cause of hospital-acquired infections in the United States. PqsE, a thioesterase enzyme, is vital for virulence of P. aeruginosa, making PqsE an …
Number of citations: 26 pubs.acs.org
T Klis, S Lulinski, J Serwatowski - Current Organic Chemistry, 2008 - ingentaconnect.com
The review covers various metalation reactions of aromatics, which cannot be regarded purely as common ortho- directed metalations (DoM). In the past decade there has been an …
Number of citations: 19 www.ingentaconnect.com
SM Farid, B Seifinoferest, M Gholamhosseyni… - escholarship.org
Coumarin (2H‐1‐benzopyran‐2‐one) or 2H-chromen-2-one (Figure 1) is an aromatic organic chemical compound belonging to the subgroup of lactones. Coumarin can be also be …
Number of citations: 0 escholarship.org
IR Taylor, JE Paczkowski, PD Jeffrey… - ACS chemical …, 2021 - ACS Publications
Pseudomonas aeruginosa is an opportunistic human pathogen that causes fatal infections. There exists an urgent need for new antimicrobial agents to combat P. aeruginosa. We …
Number of citations: 24 pubs.acs.org
M Zender, F Witzgall, SL Drees, E Weidel… - ACS chemical …, 2016 - ACS Publications
Pseudomonas aeruginosa uses quorum sensing (QS) as a cell-to-cell communication system to orchestrate the expression of virulence determinants. The biosynthesis of the important …
Number of citations: 42 pubs.acs.org
SM Farid, B Seifinoferest, M Gholamhosseyni… - Organic & …, 2022 - pubs.rsc.org
Coumarin is an important pharmaceutical structural motif, abundantly found in numerous commonly used drugs. Compounds containing this core show a broad spectrum of medicinal …
Number of citations: 4 pubs.rsc.org

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